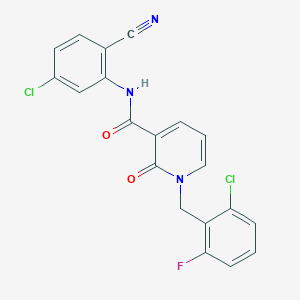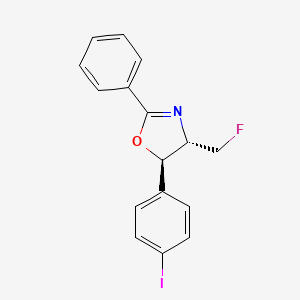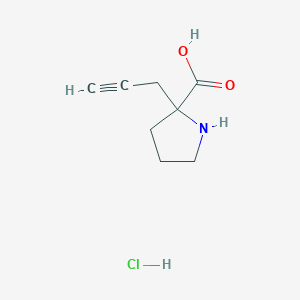
2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of proline, an amino acid known for its role in protein synthesis and structure. The molecular formula of this compound is C8H12ClNO2, and it has a molecular weight of 189.64.
Preparation Methods
The synthesis of 2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride involves several steps. One common method includes the derivatization of proline. The process typically starts with the esterification of the carboxyl group using methanolic HCl, followed by acetylation of the amino group using reagents such as trifluoroacetic anhydride or acetic anhydride . Industrial production methods often involve bulk synthesis and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organic acids and bases, such as triethylamine, which play crucial roles in catalyzing reactions and facilitating the formation of desired products. Major products formed from these reactions include enamine and iminium intermediates, which are essential in further synthetic applications .
Scientific Research Applications
2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a valuable reagent for studying cellular metabolism and the regulation of macromolecule synthesis . In medicine, derivatives of this compound have been explored for their potential as enzyme inhibitors, particularly in targeting proteolytic enzymes and addressing protein-protein interactions . Additionally, it has industrial applications in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. One key pathway is the proline degradation pathway, where proline oxidase catalyzes the first step in proline degradation, generating ATP for survival or reactive oxygen species for programmed cell death . This compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride can be compared with other proline derivatives, such as 4-hydroxyproline and azetidine-2-carboxylic acid. While these compounds share some structural similarities, this compound is unique due to its propynyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h1,9H,3-6H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPSJXIFWSWGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCCN1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

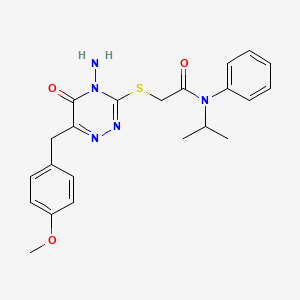
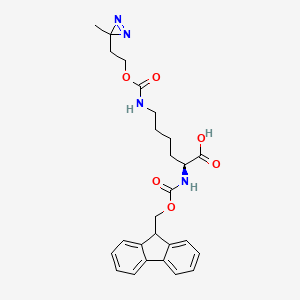
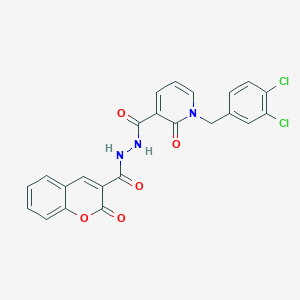
![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2445302.png)
![N-(2-chlorobenzyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2445303.png)

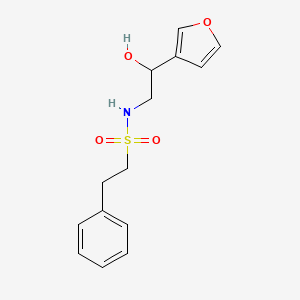
![3-(2-fluorobenzyl)-7-{[3-(2-furyl)-1-methylpropyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2445308.png)
![[1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride](/img/structure/B2445312.png)

![[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B2445318.png)
